Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic compound belonging to the class of fluorinated amino acid derivatives. It is primarily characterized by its structural features, which include an indole moiety and an acetamido group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of drug design and development.
The compound is cataloged in various chemical databases, including PubChem, which provides detailed information about its molecular structure and properties. Its synthesis and applications have been discussed in scientific literature, highlighting its relevance in medicinal chemistry and organic synthesis .
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate can be classified as:
The synthesis of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves several key steps:
The molecular structure of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate can be represented by its InChI and SMILES notations:
InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1This notation provides a comprehensive description of the compound's atomic connectivity and stereochemistry.
Key data points include:
These characteristics are essential for understanding the compound's reactivity and interactions in biological systems.
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate involves interactions with biological targets such as enzymes and receptors. The presence of the fluorine atom can influence binding affinity and specificity due to electronic effects. Additionally, the acetamido and ester groups modulate solubility and permeability, impacting bioactivity .
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
These properties are crucial for determining handling procedures and potential applications in research.
Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate has several scientific uses:
This compound exemplifies how modifications in molecular structure can lead to enhanced biological activity, making it valuable in medicinal chemistry research .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8